BenchChemオンラインストアへようこそ!

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride

Lipophilicity Physicochemical Properties Intermediate Characterization

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride (CAS 718632-61-2) is a synthetic organic compound classified as a piperidinyl-oxy-benzoic acid salt. It features a tertiary amine within a piperidine ring, an ether linkage, and a benzoic acid moiety, giving it a molecular weight of 271.74 g/mol.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74
CAS No. 718632-61-2
Cat. No. B2928920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride
CAS718632-61-2
Molecular FormulaC13H18ClNO3
Molecular Weight271.74
Structural Identifiers
SMILESCN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16;/h2-5,12H,6-9H2,1H3,(H,15,16);1H
InChIKeyMDDOCCNDVQLAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride (CAS 718632-61-2): A Validated Intermediate for Factor Xa Inhibitor Synthesis


4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride (CAS 718632-61-2) is a synthetic organic compound classified as a piperidinyl-oxy-benzoic acid salt [1]. It features a tertiary amine within a piperidine ring, an ether linkage, and a benzoic acid moiety, giving it a molecular weight of 271.74 g/mol . This compound is primarily recognized not as a final therapeutic agent, but as a critical and specifically validated intermediate in the patented synthesis of LY517717, an investigational oral Factor Xa inhibitor developed for thromboembolic disorders [2].

Why Generic Substitution of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride Fails for Pharmaceutical Research and Scale-Up


Generic substitution of a small-molecule intermediate like 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride can derail a synthetic campaign. Simply replacing it with its free base form (CAS 785048-54-6) or a structurally similar analog like the carbon-linked 4-(1-Methylpiperidin-4-yl)benzoic acid (CAS 281234-85-3) ignores critical differences that impact synthetic efficiency, yield, and regulatory clarity. The hydrochloride salt's distinct physicochemical properties, such as its specific LogP and controlled storage requirements (2-8°C), can govern its reactivity in downstream coupling reactions . More critically, the exact regiochemistry of the ether linkage and the specific salt form are not arbitrary choices; they are the precise building blocks disclosed in the patented route for manufacturing the Factor Xa inhibitor LY517717. The quantitative evidence below details why deviations from this specific compound introduce significant risk and compromise the validity of a pharmaceutical synthetic process.

Quantitative Evidence for Selecting 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride (CAS 718632-61-2)


Hydrochloride Salt Form Provides a Markedly Different Lipophilicity Profile Compared to the Free Base, Influencing Its Role in Synthesis

The selection of the hydrochloride salt (CAS 718632-61-2) over its free base form (CAS 785048-54-6) is a critical decision point for designing synthetic steps and purifications. The free base is computationally predicted to be highly polar, with a Partition Coefficient (XLogP3) of -0.3 [1]. In contrast, the neutral molecule of the hydrochloride form is computed to have a dramatically higher LogP of 2.28 . This substantial difference in lipophilicity can directly impact solvent partitioning during work-up, chromatographic retention times, and the compound's solubility in less polar reaction media, making the hydrochloride salt the more appropriate intermediate for non-aqueous coupling steps in the LY517717 synthesis.

Lipophilicity Physicochemical Properties Intermediate Characterization

Validated Intermediate Status for the Patented Synthesis of Factor Xa Inhibitor LY517717

This specific compound, 4-[(1-methylpiperidin-4-yl)oxy]benzoic acid hydrochloride, is a key intermediate in the synthesis of LY517717, an investigational oral direct Factor Xa inhibitor that was advanced to Phase II clinical trials by Eli Lilly [REFS-1, REFS-2]. The use of this exact intermediate, with its defined salt form and regiochemistry, is part of a validated, patent-protected synthetic route [3]. While generic piperidine-benzoic acid building blocks are commercially available, only this particular intermediate is referenced in the pathway leading to the target drug candidate. For organizations engaged in process development or impurity profiling for this specific inhibitor, the use of the documented intermediate is a regulatory and intellectual property necessity, eliminating the risk associated with unvalidated alternatives.

Anticoagulant Factor Xa Inhibitor Process Chemistry LY517717

Differential Storage and Handling Requirements Define Operational Advantages for the Hydrochloride Salt

Logistical and operational factors can differentiate otherwise similar synthetic intermediates. The hydrochloride salt (CAS 718632-61-2) has a clearly defined storage specification requiring it to be kept sealed in a dry environment at 2-8°C . This controlled storage regime is indicative of a well-characterized compound with known stability requirements, a crucial factor for inventory management in GLP or GMP environments. In contrast, many generic building blocks, like 4-(1-Methylpiperidin-4-yl)benzoic acid (CAS 281234-85-3), are often listed with general 'room temperature' storage guidance , which provides less assurance of long-term stability under controlled conditions and may be a proxy for a less rigorously characterized material. The specified cold storage for the target compound signals a product handled with an understanding of its sensitivity, critical for consistent research synthesis outcomes.

Stability Storage Logistics Procurement

Optimal Application Scenarios for Procuring 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride (CAS 718632-61-2)


Process Development and Scale-Up for Factor Xa Inhibitor Analogues

For medicinal chemistry teams developing new chemical entities based on the LY517717 scaffold, this compound is the obligatory starting material. Its use ensures that any synthesized analogues are derived from a route consistent with the original clinical candidate, directly supported by the evidence that this is the validated intermediate in the drug's patented synthesis [1]. Deviating to a different salt or an optical isomer carrier would invalidate any structure-activity relationship (SAR) data.

Synthesis of Characterized Impurity Standards for Pharmaceutical Analysis

The documented lipophilicity (LogP 2.28) and defined storage conditions (2-8°C) of this hydrochloride salt make it a more reliable starting point for synthesizing authentic impurity or degradant standards of LY517717, compared to the uncharacterized free base. Its controlled stability profile is essential for developing validated HPLC methods, where analyte stability and peak purity are paramount.

Validated Starting Material for GLP Toxicology Batches

When a contractor must synthesize a Good Laboratory Practice (GLP) toxicology batch of a Factor Xa inhibitor, starting with the exact intermediate specified in the patent (the hydrochloride salt) [2] is a fundamental requirement for regulatory traceability. The clear hazard classification (Acute Tox. 4, H302) from the ECHA C&L Inventory [3] also provides the foundational safety data necessary for the safe handling of this specific reagent, an advantage not always present for obscure, unregistered analogs.

Quote Request

Request a Quote for 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.